molecular formula C9H15N3O B2812190 2-(5-乙基-1,3,4-噁二唑-2-基)哌啶 CAS No. 1402232-96-5

2-(5-乙基-1,3,4-噁二唑-2-基)哌啶

货号: B2812190
CAS 编号: 1402232-96-5
分子量: 181.239
InChI 键: DSVSJICLWLOTFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

科学研究应用

抗菌活性

2-(5-乙基-1,3,4-恶二唑-2-基)哌啶衍生物的一个研究领域是它们的抗菌特性。已合成含有 1,3,4-恶二唑核的化合物并评估其抗菌和抗真菌活性。例如,带有氮杂环和 1,3,4-恶二唑杂环核的 N-取代衍生物已显示出对各种细菌菌株的中度抑制活性,某些化合物对革兰氏阴性菌表现出显着的有效性(Iqbal 等人,2017 年)[https://consensus.app/papers/synthesis-nsubstituted-acetamide-derivatives-iqbal/356d9140067f522d9019001c49baed22/?utm_source=chatgpt]。此外,具有 1,3,4-恶二唑和哌啶环的化合物已显示出有效的抗菌活性,表明它们作为新型抗菌剂的潜在作用(Krolenko 等人,2016 年)[https://consensus.app/papers/synthesis-activity-51h123triazol4yl124oxadiazole-krolenko/0bdd032277695575ab53765f1ce25cda/?utm_source=chatgpt]。

抗癌特性

还对 2-(5-乙基-1,3,4-恶二唑-2-基)哌啶衍生物的抗癌特性进行了研究。一些带有 4-哌啶基-1,3,4-恶二唑部分的新型丙酰胺衍生物已被合成并评估为有希望的抗癌剂,其中特定的化合物显示出低 IC50 值,并且相对于参考药物多柔比星(一种抗癌药)表现出较强的抗癌活性(Rehman 等人,2018 年)[https://consensus.app/papers/synthesis-propanamide-derivatives-bearing-evaluation-rehman/4d2e37fbb673570882a301fdb8cde397/?utm_source=chatgpt]。

酶抑制

已研究与 2-(5-乙基-1,3,4-恶二唑-2-基)哌啶相关的化合物的酶抑制活性,重点是阿尔茨海默病的潜在治疗方法。已合成了一系列 N-取代衍生物,并评估了其对乙酰胆碱酯酶 (AChE) 的酶抑制活性,乙酰胆碱酯酶是阿尔茨海默病进展中涉及的关键酶。这项研究表明,这些化合物可能是治疗阿尔茨海默病的新型候选药物,其酶抑制谱和缺乏显着的溶血活性提供了支持(Rehman 等人,2018 年)[https://consensus.app/papers/synthesis-heterocyclic-3piperidinyl134oxadiazole-rehman/6da2007ec42e59a9b7611f5df1d12708/?utm_source=chatgpt]。

未来方向

Oxadiazoles have established their potential for a wide range of applications. They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring the potential applications of “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine” in these areas.

属性

IUPAC Name

2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVSJICLWLOTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。